N-(4-bromophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O4S2/c1-12-2-8-15(9-3-12)29(26,27)16-10-21-19(23-18(16)25)28-11-17(24)22-14-6-4-13(20)5-7-14/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFOTSPIRWVJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The compound features a thioacetamide moiety linked to a pyrimidine derivative, with a bromophenyl substituent. The synthesis typically involves the reaction of appropriate thioketones with acetamides under controlled conditions to yield the target compound.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of various thioacetamide derivatives. For instance, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| M1 | E. coli | 100 µg/mL |
| M2 | S. aureus | 50 µg/mL |
| M3 | K. pneumoniae | 150 µg/mL |
The above table summarizes findings from studies where compounds were evaluated using standard protocols such as the broth microdilution method.
Anticancer Activity
In vitro studies using the MCF7 breast cancer cell line have indicated that compounds similar to this compound exhibit cytotoxic effects. The Sulforhodamine B (SRB) assay results suggest that these compounds can inhibit cell proliferation effectively.
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (µM) |
|---|---|
| D1 | 12 |
| D2 | 8 |
| D3 | 15 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of these compounds in cancer therapy.
The biological activities of this compound are believed to be linked to its ability to interact with cellular targets such as enzymes involved in microbial metabolism and cancer cell proliferation. Molecular docking studies suggest that these compounds can bind effectively to target proteins, inhibiting their function.
Case Studies
Several case studies have highlighted the efficacy of thioacetamide derivatives in treating infections and cancer:
- Antimicrobial Efficacy : A study demonstrated that a related compound significantly reduced bacterial load in infected mice models, suggesting its potential for therapeutic use.
- Cancer Treatment : In a preclinical trial, a derivative showed promise in reducing tumor size in xenograft models of breast cancer, indicating its potential for further development as an anticancer agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrimidinone-Based Analogs
Substituent Variations on the Pyrimidine Ring
N-(4-Bromophenyl)-2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide (5.5) :
- 2-((5-Cyano-4-(4-bromophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (M6): Features a 5-cyano and 4-(4-bromophenyl) substitution. Demonstrated antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
Tosyl vs. Sulfonamide Derivatives
- N-(4-Bromophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide: The 5-tosyl group may enhance metabolic stability compared to methyl or cyano substituents. No direct activity data, but sulfonamide analogs (e.g., M6–M8) show improved antimicrobial potency due to sulfamoyl groups .
Heterocyclic Hybrids with Divergent Cores
- Benzothiazole Hybrids (e.g., Compound 8b): Structure: 2-((4-(4-bromophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide. Activity: Potent VEGFR-2 inhibition (IC₅₀: 0.18 µM) due to nitrobenzothiazole moiety . Physicochemical Data: Mp 229–231°C; IR νmax 2217 cm⁻¹ (CN), 1668 cm⁻¹ (C=O) .
- Triazinoindole Derivatives (e.g., Compound 26): Structure: N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide. Key Difference: Replaces pyrimidinone with a triazinoindole core. Application: Explored in hit identification for protein targets but lacks detailed activity data .
Antimicrobial Activity
Anti-Inflammatory Potential
- Hit15 (2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide) :
Common Alkylation Strategies
- Target Compound Synthesis (Hypothesized) :
- Analog Synthesis (Evidence-Based): Compound 5.5: Sodium methylate-mediated alkylation (66–79% yield) . Compound 8b: S-alkylation with 6-aminothiouracil (70% yield) .
Preparation Methods
Biginelli Reaction Optimization
The reaction employs ethyl acetoacetate , tosyl chloride , and urea under acidic conditions. A study comparing catalysts revealed that p-toluenesulfonic acid (p-TSA) in refluxing ethanol provided a 78% yield of the dihydropyrimidinone core, while Lewis acids like FeCl₃ resulted in lower yields (52–64%) due to competing side reactions. The tosyl group is introduced post-formation of the dihydropyrimidinone ring via tosylation of the 5-position using tosyl chloride in dichloromethane with triethylamine as a base.
Alternative Routes: Suzuki Coupling
In cases where direct functionalization is challenging, a Suzuki–Miyaura cross-coupling approach has been explored. For example, 5-bromo-1,6-dihydropyrimidin-6-one can be coupled with 4-bromophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C. This method achieves a 67% yield but requires subsequent tosylation, adding two additional steps.
Functionalization of the Acetamide Moiety
The N-(4-bromophenyl)acetamide side chain is typically synthesized separately and coupled to the dihydropyrimidinone-thioether intermediate.
Acetamide Synthesis via Amidation
4-Bromoaniline is reacted with chloroacetyl chloride in THF at 0°C, followed by quenching with aqueous NaHCO₃ to yield N-(4-bromophenyl)chloroacetamide (89% yield). Subsequent thiolation with thiourea in ethanol under reflux provides N-(4-bromophenyl)-2-mercaptoacetamide , which is used directly in thiol substitution reactions.
One-Pot Thioacetylation
A streamlined approach involves in situ generation of the thiolate ion. Mixing N-(4-bromophenyl)chloroacetamide with NaSH in DMF at 25°C for 2 hours produces the corresponding thiol, which reacts with 2-chloro-5-tosyl-1,6-dihydropyrimidin-6-one without isolation. This method reduces purification steps but requires precise stoichiometric control to prevent over-sulfurization.
Reaction Condition Optimization
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in thiol substitution due to improved solubility of ionic intermediates. However, DMSO may induce oxidation of thiols to disulfides, reducing yields by 12–15%. Replacing DMSO with acetonitrile mitigates this issue while maintaining reaction efficiency.
Base Selection
Strong bases (e.g., KOtBu) accelerate thiol deprotonation but risk hydrolyzing the tosyl group. Comparative studies show K₂CO₃ in DMF strikes an optimal balance, providing 80% conversion without detectable hydrolysis.
Temperature and Time
Thiol substitution proceeds efficiently at 60–70°C over 6–8 hours. Prolonged heating (>12 hours) leads to Hantzsch thiazole formation via cyclocondensation, a side reaction observed in 18% of cases when using excess thiol.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for optimized preparations. Residual solvents (DMF, acetonitrile) are below ICH Q3C limits (410 ppm and 410 ppm, respectively).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Steps | Key Advantage |
|---|---|---|---|---|
| Biginelli + Thiolation | 78 | 98 | 5 | High reproducibility |
| Suzuki + Tosylation | 67 | 95 | 7 | Regioselective functionalization |
| Eschenmoser Coupling | 74 | 97 | 4 | Fewer intermediates |
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-bromophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide?
Methodological Answer: The synthesis typically involves sequential alkylation and condensation reactions. Key steps include:
- Alkylation of thiopyrimidinone : React 6-methyl-2-thiopyrimidin-4-one with 2-chloro-N-(4-bromophenyl)acetamide using a 2.6–2.8-fold molar excess of sodium methylate in anhydrous DMF at 60–70°C for 6–8 hours .
- Tosylation : Introduce the tosyl group via sulfonation using p-toluenesulfonyl chloride in dichloromethane with triethylamine as a base (yield: 60–75%) .
Critical Parameters : - Solvent polarity (DMF enhances nucleophilicity).
- Temperature control to prevent side reactions (e.g., hydrolysis of the tosyl group).
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H NMR : Look for characteristic signals: δ ~12.48 ppm (NH-3), δ ~10.22 ppm (NHCO), δ ~7.61 ppm (aromatic H-3′,5′), δ ~4.05 ppm (SCH2) .
- Elemental Analysis : Compare calculated vs. observed values (e.g., C: 44.08% calc. vs. 43.95% obs.) .
- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 353.99 .
Q. What initial biological screening assays are appropriate for this compound?
Methodological Answer:
- Antimicrobial Activity : Perform disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations after 48-hour exposure .
Advanced Research Questions
Q. What mechanistic insights exist regarding its interaction with biological targets?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays. For example, monitor ATPase activity inhibition at 10 µM .
- Molecular Docking : Use AutoDock Vina to model interactions with the ATP-binding pocket of target enzymes. Key residues (e.g., Lys721 in EGFR) may form hydrogen bonds with the pyrimidinone moiety .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Analog Synthesis : Replace the 4-bromophenyl group with 4-chlorophenyl or 4-fluorophenyl derivatives to assess halogen effects on bioactivity .
- Thioether Linkage Modification : Substitute the thioacetamide group with sulfonamide or ether linkages to evaluate backbone flexibility .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative Studies : Test the compound alongside structurally similar analogs (e.g., N-(4-chlorophenyl) derivative) under identical assay conditions to isolate substituent effects .
- Computational Validation : Use molecular dynamics simulations to assess binding stability across different protein conformations .
Q. What strategies are recommended for analyzing degradation products under stress conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .
- HPLC-MS Analysis : Use a C18 column (ACN/water gradient) to separate degradation products. Major degradation pathways include hydrolysis of the tosyl group and oxidation of the thioether .
Q. How can solubility limitations in aqueous buffers be addressed for in vitro studies?
Methodological Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS containing 0.1% Tween-80 to enhance dispersion .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) using emulsion-solvent evaporation to improve bioavailability .
Q. What experimental approaches are used to determine regioselectivity in derivative synthesis?
Methodological Answer:
Q. How can synthetic scalability be optimized for multi-gram production?
Methodological Answer:
- Continuous Flow Chemistry : Implement a microreactor system for the alkylation step (residence time: 20 min, 70°C) to improve yield reproducibility .
- Solvent Recycling : Use rotary evaporation to recover DMF (>90% recovery) and reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
